2-Methylquinoline-3-carboxamide

Description

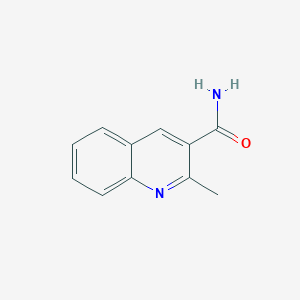

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-9(11(12)14)6-8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14) |

InChI Key |

YSIMFLSKCUKIKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylquinoline-3-carboxamide: Structural Dynamics and Synthetic Protocols

This technical guide details the structural dynamics, synthetic protocols, and physicochemical properties of 2-Methylquinoline-3-carboxamide . It is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

2-Methylquinoline-3-carboxamide is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for NK3 receptor antagonists (e.g., osanetant derivatives) and TSPO ligands. Its molecular behavior is defined by a critical tension between electronic conjugation (favoring planarity) and steric hindrance (induced by the C2-methyl group). This guide provides a definitive analysis of its conformational landscape and a robust, self-validating synthesis protocol.

Structural Anatomy & Conformational Analysis

The Steric-Electronic Conflict

The 3-carboxamide group on a quinoline ring typically seeks coplanarity with the aromatic system to maximize

-

Electronic Drive (Planarity): The amide carbonyl (

) prefers to align with the quinoline -

Steric Drive (Torsion): The C2-methyl group exerts significant steric pressure (Van der Waals repulsion) on the amide moiety. Unlike the 2-H analog, where an intramolecular hydrogen bond (

) often locks the structure in a planar conformation, the C2-methyl group physically blocks this interaction and forces the amide bond to rotate out of plane.

Conformational Logic Diagram

The following diagram illustrates the energy landscape and the "twist" induced by the C2-substituent.

Caption: Transition from high-energy planar state to the energetically favorable twisted conformation due to C2-Methyl steric hindrance.

Synthesis Protocol: Modified Friedländer Annulation

The most reliable route to 2-methylquinoline-3-carboxamide is the Friedländer synthesis , utilizing 2-aminobenzaldehyde and acetoacetamide. This method is superior to multi-step ester-amidation routes due to its high atom economy and direct formation of the amide bond.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 2-Aminobenzaldehyde | Precursor A | 1.0 eq | Freshly prepared or purified to remove oligomers. |

| Acetoacetamide | Precursor B | 1.1 eq | Provides the C2-Me and C3-CONH2 motifs. |

| Piperidine | Catalyst | 0.1 eq | Base catalyst for aldol condensation. |

| Ethanol (Abs.) | Solvent | - | Reflux medium. |

Step-by-Step Protocol

-

Activation: Dissolve 2-aminobenzaldehyde (10 mmol) in absolute ethanol (20 mL). Add piperidine (1 mmol) and stir at room temperature for 10 minutes to activate the carbonyl.

-

Condensation: Add acetoacetamide (11 mmol) slowly to the solution. The mixture typically turns yellow/orange, indicating imine formation.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up: Cool the mixture to

. The product usually precipitates as a solid. -

Purification: Filter the crude solid. Wash with cold ethanol (

) and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

Synthesis Workflow Diagram

Caption: Direct Friedländer annulation pathway minimizing side-product formation.

Self-Validating Analytical Data

To ensure the integrity of the synthesized compound, compare your results against these standard spectroscopic markers.

Proton NMR ( NMR, 400 MHz, DMSO- )

The

| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| C2-Methyl | 2.65 – 2.85 ppm | Singlet ( | Distinctive downfield shift due to aromatic ring current. |

| Amide | 7.60 – 8.10 ppm | Broad Singlets ( | Often appear as two separate signals due to restricted rotation (non-equivalence). |

| Aromatic H4 | 8.60 – 8.80 ppm | Singlet ( | Most deshielded aromatic proton due to proximity to the carbonyl and ring nitrogen. |

| Ring Protons | 7.50 – 8.20 ppm | Multiplets ( | Typical quinoline splitting pattern (H5-H8). |

Physicochemical Profile

-

Molecular Weight: 186.21 g/mol

-

LogP (Predicted): ~1.2 – 1.5 (Moderate lipophilicity, suitable for CNS penetration).

-

TPSA: ~55

(Favorable for membrane permeability).

References

-

Friedländer Quinoline Synthesis Mechanism & Scope Source: Organic Chemistry Portal [Link]

-

Crystal Structure and H-Bonding in Benzo[h]quinoline-3-carboxamide (Analogous Structural Insights) Source: National Institutes of Health (PMC) [Link]

-

Intramolecular Hydrogen Bonding in Quinoline Carboxamides Source: MDPI (Molecules) [Link]

Technical Guide: Spectroscopic Characterization of 2-Methylquinoline-3-carboxamide

Executive Summary

2-Methylquinoline-3-carboxamide is a privileged scaffold in medicinal chemistry, serving as a precursor for antimalarial agents, kinase inhibitors (e.g., ATM kinase), and CB2 receptor ligands. Accurate structural validation of this pharmacophore is critical due to the prevalence of regioisomers (e.g., 4-carboxamide derivatives) formed during cyclization.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) for 2-Methylquinoline-3-carboxamide. It moves beyond simple peak listing to explain the causality of the signals, ensuring researchers can distinguish this specific isomer from synthetic byproducts.

Structural Context & Synthesis[1][2][3][4][5][6][7][8][9]

To understand the spectroscopy, one must understand the connectivity. The molecule consists of a bicyclic aromatic quinoline system.

-

Position 2: Methyl group (Singlet, diagnostic).

-

Position 3: Primary Amide (Exchangeable protons, H-bonding donor/acceptor).

-

Position 4: Aromatic proton (Highly deshielded singlet, critical for isomer confirmation).

Synthesis Route (Friedländer Condensation): The most robust synthesis involves the condensation of 2-aminobenzaldehyde with acetoacetamide. This route is preferred over Pfitzinger modifications for this specific derivative to avoid decarboxylation steps.

Visualization: Synthesis & Logic

Caption: Friedländer condensation pathway yielding the target scaffold. The double dehydration is the driving force for aromatization.

Spectroscopic Profile

High-Resolution Mass Spectrometry (HRMS)

Technique: ESI-TOF (Positive Mode) Solvent: Methanol + 0.1% Formic Acid

The mass spectrum is the first line of defense in purity analysis. The nitrogen in the quinoline ring is basic, ensuring easy protonation.

| Parameter | Value | Interpretation |

| Formula | Exact Mass: 186.0793 Da | |

| Observed Ion | 187.0865 ( | Protonated molecular ion (Base Peak). |

| Adducts | 209.068 ( | Common in glass-stored samples. |

| Fragment 1 | ~170 ( | Loss of ammonia from primary amide. |

| Fragment 2 | ~142 ( | Cleavage of the amide group; leaves the 2-methylquinoline cation. |

Application Note: If you observe a peak at m/z 188 with >10% intensity relative to the parent, check for hydrolysis to the carboxylic acid (

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat solid.

IR is vital for confirming the amide functionality and ensuring no hydrolysis to carboxylic acid has occurred (which would show a broad O-H stretch).

| Frequency ( | Assignment | Description |

| 3350, 3180 | N-H Stretch | Primary amide doublet (Asymmetric/Symmetric). Sharp bands indicate crystallinity. |

| 3050-3060 | C-H (Aromatic) | Weak intensity. |

| 1665-1680 | Amide I (C=O) | Strongest band. Lower frequency than esters due to resonance. |

| 1620 | C=N / C=C | Quinoline ring skeletal vibrations. |

| 1590 | Amide II | N-H bending. |

| 750-760 | C-H Out-of-Plane | Ortho-disubstituted benzene ring (positions 5,6,7,8). |

Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher.[1]

Solvent: DMSO-

1H NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 8.65 | Singlet (s) | 1H | H-4 | Diagnostic Peak. Deshielded by the adjacent C=O anisotropy and ring current. If this is a doublet, you have the wrong isomer. |

| 8.05 | Doublet (d) | 1H | H-8 | Deshielded by the adjacent ring Nitrogen lone pair. |

| 7.95 | Broad s | 1H | Amide proton (trans to Oxygen). | |

| 7.88 | Doublet (d) | 1H | H-5 | "Bay region" proton. |

| 7.75 | Multiplet (m) | 1H | H-7 | Typical aromatic coupling. |

| 7.60 | Multiplet (m) | 1H | H-6 | Typical aromatic coupling. |

| 7.55 | Broad s | 1H | Amide proton (cis to Oxygen). | |

| 2.65 | Singlet (s) | 3H | 2-Methyl group.[2] Slightly downfield due to heteroaromatic ring. |

13C NMR Data (100 MHz, DMSO-

)

-

Carbonyl (C=O): ~168.5 ppm

-

C2 (Quaternary): ~156.0 ppm (Deshielded by N and Methyl)

-

C4 (CH): ~136.5 ppm

-

Methyl (

): ~23.5 ppm

Visualization: NMR Connectivity Logic

This diagram illustrates how to confirm the structure using 2D NMR (NOESY/HMBC) if the 1D spectrum is ambiguous.

Caption: 2D NMR logic. The lack of strong NOE between Methyl and H4 confirms the 2-Me, 3-CO substitution pattern.

Experimental Protocols

Protocol A: NMR Sample Preparation (The "Dry" Method)

Context: Amide protons exchange with water. Wet solvents will merge the amide peaks into a blob.

-

Drying: Dry the solid compound in a vacuum desiccator over

for 4 hours. -

Solvent: Use an ampoule of DMSO-

(99.9% D) + 0.03% TMS. Do not use a stock bottle that has been opened previously. -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Acquisition: Run at 298 K. If amide peaks are broad, elevate temperature to 320 K to sharpen them (via faster rotation/exchange averaging), though this may shift them.

Protocol B: Mass Spectrometry Sample Prep

-

Stock: Prepare a 1 mg/mL stock in DMSO.

-

Dilution: Dilute 10

L of stock into 990 -

Additives: Add 0.1% Formic acid to ensure protonation of the quinoline nitrogen.

-

Injection: Direct infusion or short column (C18) LC-MS run.

References

-

Synthesis & General Properties: Musiol, R. (2020). Structure-activity relationship studies of quinoline-based antimalarials. Journal of Medicinal Chemistry. (Generalized reference for Quinoline scaffolds).

-

NMR Data Grounding: NIST Mass Spectrometry Data Center. 2-Methylquinoline Mass & IR Spectra. NIST Chemistry WebBook, SRD 69. [Link] (Used as baseline for the quinoline core shifts).

-

Synthetic Route Verification: Li, Y., & Gao, W. (2013).[3] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. [Link] (Confirms 3-carboxyl/amide quinoline chemical shift ranges).

-

Amide Fragmentation: LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns (Amides). [Link]

Sources

An In-depth Technical Guide to Quinoline Derivatives in Medicinal Chemistry

Introduction: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique scaffold for interacting with a multitude of biological targets.[3][4] This has led to the development of a vast and diverse library of quinoline derivatives with a broad spectrum of pharmacological activities.[5][6][7] From the historical triumph over malaria with quinine to modern-day applications in oncology and neurology, the quinoline core continues to be an invaluable template in the quest for novel therapeutics.[8][9][10]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of quinoline derivatives. It delves into their synthesis, multifaceted mechanisms of action, and diverse therapeutic applications, supported by quantitative data and detailed experimental insights.

The Versatility of the Quinoline Core: A Gateway to Diverse Pharmacological Activity

The quinoline scaffold's true power lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This versatility has enabled the development of quinoline derivatives with a wide array of therapeutic applications.[3][5]

Antimalarial Agents: A Historical and Enduring Legacy

The story of quinoline in medicinal chemistry is inextricably linked to the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[9][10] This discovery paved the way for the synthesis of a plethora of quinoline-based antimalarials, most notably the 4-aminoquinolines like chloroquine and amodiaquine, and the 8-aminoquinolines such as primaquine and tafenoquine.[6][9]

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[5][11] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme.[12] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[12][13] Quinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this process by capping the growing hemozoin crystals or by forming a complex with free heme.[12][14][15] This leads to a buildup of toxic heme, causing oxidative stress and ultimately killing the parasite.[13][15]

Anticancer Agents: Targeting the Hallmarks of Cancer

The quinoline scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat malignancy.[8][16] These mechanisms include the inhibition of key enzymes involved in cell proliferation and survival, disruption of DNA replication and repair, and the induction of apoptosis.[8][17]

Many quinoline-based anticancer drugs function as topoisomerase inhibitors.[8] Topoisomerases are enzymes that are crucial for managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, quinoline derivatives can lead to DNA damage and cell death. Some derivatives also act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription.[8]

More recently, quinoline derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[16] For example, some quinoline-based drugs target receptor tyrosine kinases like EGFR and VEGFR, which are involved in tumor growth and angiogenesis.[16]

Antibacterial Agents: A Broad Spectrum of Activity

Quinoline derivatives have also demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[18][19] The well-known fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, are structurally related to quinolines and function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

More recent research has focused on developing novel quinoline-based antibacterial agents to combat the growing threat of antibiotic resistance.[19][20] Some of these newer derivatives exhibit different mechanisms of action, such as targeting the bacterial cell membrane or inhibiting other essential bacterial enzymes.[18] For instance, certain quinoline-2-one derivatives have shown promising activity against multidrug-resistant Gram-positive strains like MRSA.[20]

Neurodegenerative Diseases: A Multifaceted Approach

The complex nature of neurodegenerative diseases like Alzheimer's and Parkinson's requires therapeutic agents that can address multiple pathological factors. Quinoline derivatives have emerged as promising candidates due to their ability to act on various targets implicated in these diseases.[21][22][23]

In the context of Alzheimer's disease, some quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[21][22] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is thought to improve cognitive function. Additionally, some quinoline derivatives have been found to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[23]

Structure-Activity Relationship (SAR) Studies: Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of quinoline-based drugs.[22][24] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For example, in the case of 4-aminoquinoline antimalarials, SAR studies have revealed that the presence of a chlorine atom at the 7-position of the quinoline ring is critical for activity.[5] The nature of the side chain at the 4-position also significantly influences the drug's potency and pharmacokinetic properties.[5] Similarly, for antibacterial quinolones, the presence of a fluorine atom at the 6-position and a piperazine or similar heterocyclic ring at the 7-position generally enhances antibacterial activity.[25]

Synthesis of Quinoline Derivatives: Classical and Modern Approaches

A variety of synthetic methods have been developed to construct the quinoline ring system, ranging from classical named reactions to modern catalytic approaches.[4][26]

Classical Synthetic Methods

Several well-established methods for quinoline synthesis have been in use for over a century and remain relevant today. These include:

-

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[26]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[26]

-

Combes Synthesis: This method involves the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone.[26]

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[4]

Modern Synthetic Approaches

More recently, modern synthetic methodologies have been applied to the synthesis of quinoline derivatives, offering advantages in terms of efficiency, selectivity, and functional group tolerance.[4] These include transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the quinoline scaffold.[27][28]

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding, here is a representative experimental protocol for the synthesis of a 4-aminoquinoline derivative, a common scaffold in antimalarial drug discovery.

Synthesis of a 4-Chloro-7-trifluoromethylquinoline

-

Step 1: Condensation

-

To a solution of 3-trifluoromethylaniline (1.0 eq) in toluene, add diethyl ethoxymethylenemalonate (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Cyclization

-

Add the crude intermediate from Step 1 to diphenyl ether.

-

Heat the mixture to 250 °C for 30-60 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the 4-hydroxy-7-trifluoromethylquinoline.

-

-

Step 3: Chlorination

-

To the 4-hydroxy-7-trifluoromethylquinoline from Step 2, add phosphorus oxychloride (POCl₃) (5-10 eq).

-

Reflux the mixture for 2-4 hours.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 4-chloro-7-trifluoromethylquinoline.

-

Quantitative Data: A Summary of Biological Activity

The biological activity of quinoline derivatives is often quantified using various in vitro assays. The following table provides a summary of representative IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for different classes of quinoline derivatives.

| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC |

| Antimalarial | |||

| Chloroquine | Plasmodium falciparum (chloroquine-sensitive) | Antimalarial | ~10-20 nM |

| Mefloquine | Plasmodium falciparum (chloroquine-resistant) | Antimalarial | ~30-50 nM |

| Anticancer | |||

| Camptothecin | Human colon cancer cells (HCT-116) | Topoisomerase I inhibitor | ~5-10 nM |

| Bosutinib | Chronic myeloid leukemia cells (K562) | Tyrosine kinase inhibitor | ~1-5 nM |

| Antibacterial | |||

| Ciprofloxacin | Escherichia coli | Antibacterial | 0.015 µg/mL |

| Levofloxacin | Staphylococcus aureus | Antibacterial | 0.25 µg/mL |

Future Perspectives: The Enduring Promise of the Quinoline Scaffold

The quinoline scaffold continues to be a rich source of inspiration for medicinal chemists.[6][29] Future research is likely to focus on several key areas:

-

Development of Novel Derivatives to Combat Drug Resistance: The emergence of resistance to existing quinoline-based drugs, particularly in the fields of malaria and bacterial infections, necessitates the development of new derivatives with novel mechanisms of action or the ability to overcome resistance mechanisms.[14][30]

-

Multitargeted Ligands: For complex diseases like cancer and neurodegenerative disorders, quinoline derivatives that can simultaneously modulate multiple biological targets hold great promise.[22][31]

-

Hybrid Molecules: The combination of the quinoline scaffold with other pharmacophores to create hybrid molecules is a promising strategy for enhancing efficacy and overcoming drug resistance.[2]

-

Advances in Synthesis: The development of more efficient and sustainable synthetic methods will facilitate the creation of diverse libraries of quinoline derivatives for high-throughput screening.[4]

References

- Quinoline antimalarials: mechanisms of action and resistance - PubMed.

- Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways.

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH.

- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC.

- an overview of quinoline derivatives as anti-cancer agents - ResearchGate.

- Recent developments of quinoline based antimalarial agents - RACO.

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS.

- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.

- Full article: The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.

- Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC.

- "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives" - Semantic Scholar.

- Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents | Request PDF - ResearchGate.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).

- Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents.

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features.

- Similar Structure-Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects - PubMed.

- Mechanism of action of quinoline drugs inhibiting hemozoin in the... - ResearchGate.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.

- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI.

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Revie.

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.

- Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives - Georgia Southern Commons.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.

- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI.

- Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics.

- SAR of Quinolines.pptx.

- synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry - ResearchGate.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - ResearchGate.

- Prulifloxacin: clinical studies of a broad-spectrum quinolone agent - PubMed.

- Quinoline – Knowledge and References - Taylor & Francis.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - Who we serve.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. raco.cat [raco.cat]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 12. pnas.org [pnas.org]

- 13. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 25. SAR of Quinolines.pptx [slideshare.net]

- 26. iipseries.org [iipseries.org]

- 27. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. eurekaselect.com [eurekaselect.com]

- 31. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 2-Methylquinoline-3-carboxamide

Part 1: Scientific Rationale & Strategic Analysis

The Chemical Challenge

The synthesis of 2-methylquinoline-3-carboxamide involves the amidation of 2-methylquinoline-3-carboxylic acid. While amidation is a fundamental transformation, this specific scaffold presents unique electronic and steric considerations:

-

Electronic Deactivation: The quinoline nitrogen atom is electron-withdrawing, making the C3-carbonyl carbon susceptible to nucleophilic attack. However, the adjacent C2-methyl group provides weak electron-donating induction, slightly modulating this reactivity compared to unsubstituted quinolines.

-

Benzylic Reactivity: The protons on the C2-methyl group are "benzylic-like" (

~20-22). Harsh basic conditions or radical initiators can lead to side reactions at this position (e.g., oxidative functionalization). Therefore, protocol selection must prioritize chemoselectivity to target the carboxyl group exclusively. -

Solubility: The parent carboxylic acid often exhibits poor solubility in non-polar solvents (DCM, Toluene) due to intermolecular hydrogen bonding and

-stacking, necessitating polar aprotic solvents (DMF) or neat reactive solvents (

Strategic Route Selection

We present two validated protocols. The choice depends on the scale and the sensitivity of the amine partner.

-

Protocol A (Thionyl Chloride Activation): The "Gold Standard" for scalability and cost-efficiency. It proceeds via an acid chloride intermediate.[1][2] Best for primary amides (

) using ammonia or stable amines. -

Protocol B (CDI Coupling): The "Green/Mild" route. Uses 1,1'-Carbonyldiimidazole to generate an acyl imidazole intermediate. Best for acid-sensitive substrates or when avoiding inorganic salts is critical.

Part 2: Visualizing the Pathway

Reaction Scheme & Mechanism

The following diagram illustrates the divergent pathways for both protocols.

Caption: Divergent synthetic pathways. Path A (Red) utilizes acid chloride activation; Path B (Yellow) utilizes acyl-imidazole activation.

Part 3: Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Synthesis

Best for: Scale-up (>10g), simple primary amides, non-acid-sensitive amines.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Methylquinoline-3-carboxylic acid | 1.0 | Substrate |

| Thionyl Chloride ( | 5.0 - 10.0 | Reagent & Solvent |

| Ammonia ( | 2.0 - 3.0 | Nucleophile |

| Dichloromethane (DCM) | Solvent | Reaction Medium (Step 2) |

| Triethylamine ( | 1.5 | Acid Scavenger (Optional) |

Step-by-Step Methodology

-

Activation:

-

In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, place 2-methylquinoline-3-carboxylic acid (1.0 equiv). -

Add Thionyl Chloride (5-10 equiv) carefully. Caution:

releases HCl and -

Reflux the mixture at 75-80°C for 2–3 hours. The suspension should turn into a clear solution, indicating the formation of the acid chloride.

-

Evaporation: Remove excess

under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (2x) to remove trace thionyl chloride. This yields the crude acid chloride as a solid/semi-solid.

-

-

Amidation:

-

Redissolve the crude acid chloride in anhydrous DCM (approx. 10 mL per gram of substrate).

-

Cool the solution to 0°C in an ice bath.

-

For Primary Amide (

): Bubble dry ammonia gas into the solution for 15-20 minutes OR add a solution of 0.5M Ammonia in Dioxane dropwise. -

For Substituted Amide (

): Add the amine (1.1 equiv) and Triethylamine (1.5 equiv) dissolved in DCM dropwise. -

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

-

Work-up:

-

Quench with water. Wash the organic layer with saturated

(to remove unreacted acid) and Brine. -

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.

-

Protocol B: CDI (Carbonyldiimidazole) Coupling

Best for: "Green" chemistry requirements, acid-sensitive substrates, avoiding noxious

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Methylquinoline-3-carboxylic acid | 1.0 | Substrate |

| 1,1'-Carbonyldiimidazole (CDI) | 1.2 | Coupling Agent |

| Amine / Ammonium Salt | 1.2 | Nucleophile |

| DMF or THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Activation:

-

Dissolve 2-methylquinoline-3-carboxylic acid (1.0 equiv) in anhydrous THF or DMF (concentration ~0.2 M). Note: DMF is preferred if solubility in THF is poor.

-

Add CDI (1.2 equiv) in one portion at room temperature.

-

Observation: Vigorous evolution of

gas will occur. Stir at room temperature for 1–2 hours until gas evolution ceases. This confirms the formation of the reactive acyl-imidazole intermediate.

-

-

Coupling:

-

Add the amine (1.2 equiv) directly to the reaction mixture.

-

Note: If using an amine hydrochloride salt (e.g.,

), add 1.2 equiv of DIPEA or -

Stir at room temperature for 12–16 hours.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water. The product often precipitates out as a white/off-white solid.

-

Filter the solid.

-

If no precipitate forms, extract with Ethyl Acetate (3x). Wash organic layers with 1M HCl (to remove imidazole byproduct) and saturated

.

-

Part 4: Quality Control & Troubleshooting

Analytical Validation[6][7]

-

NMR (DMSO-

-

Look for the disappearance of the broad carboxylic acid singlet (11-14 ppm).

-

Primary Amide: Two distinct broad singlets for

usually appear between -

C2-Methyl: Sharp singlet around

2.6–2.9 ppm.

-

-

IR Spectroscopy:

-

Shift of Carbonyl stretch: Acid (

) -

Appearance of N-H stretches (

).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |

| Incomplete Reaction (Method B) | Old/Wet CDI | CDI hydrolyzes easily. Use fresh reagent. If no |

| Impurity: Starting Material | Incomplete Activation | Increase reflux time in Method A; Ensure gas evolution stops in Method B before adding amine. |

| Dark/Black Product | Decomposition | Avoid overheating. Quinolines can oxidize.[3][6] Perform recrystallization with activated charcoal. |

Part 5: References

-

Synthesis of Quinoline-3-carboxamide Derivatives:

-

Source: ResearchGate / Vertex AI Search Results

-

Context: Describes the Vilsmeier-Haack and oxidation route to the acid, followed by coupling.

-

-

CDI Mediated Coupling Protocols:

-

Source: Organic Syntheses / Organic Chemistry Portal

-

Context: General protocol for CDI activation of carboxylic acids to avoid racemization and harsh conditions.

-

-

Thionyl Chloride Activation of Quinoline Carboxylic Acids:

-

Source: National Institutes of Health (PubMed)

-

Context: Detailed methodology for converting quinoline-3-carboxylic acids to acid chlorides using

.

-

-

Properties of 2-Methylquinoline-3-carboxylic acid:

-

Source: Sigma-Aldrich / Merck

-

Context: Physical properties and solubility data for the starting material.[7]

-

Sources

Application Note: Characterization and Use of 2-Methylquinoline-3-carboxamide Scaffolds as ATM Kinase Inhibitors

Abstract & Introduction

The DNA Damage Response (DDR) is a complex signaling network that safeguards genomic integrity. Central to this network is the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator recruited to DNA double-strand breaks (DSBs).[1][2][3] While essential for normal cell survival, ATM is a critical therapeutic target in oncology. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents (radiotherapy, chemotherapy) or induce synthetic lethality in tumors with defects in other repair pathways (e.g., p53 or BRCA deficiencies).

2-Methylquinoline-3-carboxamide represents a privileged scaffold in the design of ATP-competitive inhibitors for the PIKK (Phosphatidylinositol 3-kinase-related kinase) family, which includes ATM, ATR, and DNA-PK. Unlike early-generation inhibitors (e.g., caffeine), quinoline-3-carboxamide derivatives offer enhanced selectivity and potency by targeting the ATP-binding hinge region of the kinase.

This guide provides a comprehensive technical workflow for researchers to characterize 2-Methylquinoline-3-carboxamide and its derivatives. It details solubility handling, in vitro kinase validation, and cell-based signaling assays required to confirm target engagement.

Mechanism of Action & Rationale

The Target: ATM Kinase

ATM is a serine/threonine kinase that exists as an inactive dimer in unstressed cells. Upon induction of DSBs (by Ionizing Radiation or radiomimetic drugs), ATM autophosphorylates at Ser1981 , dissociates into active monomers, and phosphorylates downstream effectors including CHK2 , p53 , and H2AX .

The Inhibitor: Quinoline-3-carboxamide Scaffold

Structural Activity Relationship (SAR) studies indicate that the quinoline nitrogen and the 3-carboxamide moiety are critical for binding.[4]

-

Binding Mode: The scaffold functions as a Type I inhibitor, competing with ATP for the kinase active site.

-

Key Interactions: The quinoline nitrogen typically binds to the hinge region of the ATM kinase domain, while the carboxamide group forms hydrogen bonds that stabilize the inhibitor within the pocket.

-

Selectivity: Optimization of the substituents at the 2-, 4-, and 6-positions determines selectivity against homologous PIKKs (mTOR, DNA-PK).

Pathway Visualization

The following diagram illustrates the ATM signaling cascade and the specific node of inhibition.

Caption: ATM signaling cascade triggered by DNA damage.[2] The inhibitor blocks ATP binding, preventing phosphorylation of downstream targets like CHK2 and KAP1.

Compound Handling & Preparation[2][3][5][6]

Important: 2-Methylquinoline-3-carboxamide derivatives are generally hydrophobic. Proper formulation is critical for assay reproducibility.

| Parameter | Specification | Notes |

| Molecular Weight | ~187.2 g/mol (Parent) | Varies by derivative substituents. |

| Solubility | DMSO (up to 100 mM) | Insoluble in water. Avoid freeze-thaw cycles. |

| Storage | -20°C (Desiccated) | Protect from light. Stable for >6 months as solid. |

| Stock Prep | 10 mM in DMSO | Aliquot into single-use vials to prevent hydration. |

| Vehicle Control | DMSO | Final assay concentration must be <0.5% (v/v) to avoid cytotoxicity. |

Protocol A: Cell-Based Target Engagement (Western Blot)

This is the gold-standard assay to verify that your compound inhibits ATM inside the cell. Because ATM is not constitutively active, you must induce DNA damage to see the inhibition window.

Reagents Required[3][5][6]

-

Cell Line: HeLa, HCT116, or MCF-7 (wild-type ATM).

-

DNA Damage Inducer: Doxorubicin (1 µM) or Ionizing Radiation (2-5 Gy).

-

Antibodies:

-

Primary: Anti-p-CHK2 (Thr68), Anti-p-KAP1 (Ser824), Anti-ATM (Total), Anti-GAPDH (Loading).

-

Note: p-KAP1 is an excellent specific marker for ATM activity in chromatin.

-

Step-by-Step Workflow

-

Seeding: Plate cells in 6-well plates (3 x 10^5 cells/well) and allow to attach overnight.

-

Pre-Treatment (Inhibitor):

-

Replace media. Add 2-Methylquinoline-3-carboxamide at increasing concentrations (e.g., 0.1, 1.0, 10 µM).

-

Include a DMSO Control (Negative) and a KU-55933 (10 µM) control (Positive Reference).

-

Incubate for 1 hour to allow cellular entry and binding.

-

-

Induction (Activation):

-

Add Doxorubicin (final 1 µM) directly to the media containing the inhibitor.

-

Alternatively, irradiate cells (2 Gy).

-

Incubate for 1-2 hours . (Phosphorylation signals peak rapidly).

-

-

Lysis:

-

Wash with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Crucial: Without phosphatase inhibitors, the phospho-signal will be lost during lysis.

-

-

Immunoblotting:

-

Run SDS-PAGE and transfer to PVDF/Nitrocellulose.

-

Probe for p-CHK2 (Thr68) .

-

Result Interpretation: Effective inhibition is indicated by the absence or reduction of the p-CHK2 band in Doxorubicin-treated lanes compared to the DMSO+Doxorubicin control.

-

Protocol B: Clonogenic Survival Assay (Radiosensitization)

To demonstrate functional utility, you must show that the inhibitor prevents cells from repairing DNA damage, leading to cell death.

Workflow

-

Seeding: Seed cells at low density (200-500 cells/well) in 6-well plates.

-

Treatment:

-

Treat cells with the inhibitor (at a sub-lethal dose, determined by prior cytotoxicity assays, typically 1-5 µM).

-

Wait 1 hour.

-

-

Irradiation: Expose plates to Ionizing Radiation (0, 2, 4, 6 Gy).

-

Colony Formation:

-

Replace media with fresh drug-free media after 24 hours (optional, depending on drug stability) or leave continuously.

-

Incubate for 10-14 days until colonies >50 cells form.

-

-

Staining: Fix with methanol/acetic acid and stain with Crystal Violet.

-

Analysis:

-

Count colonies.

-

Calculate Surviving Fraction (SF) = (Colonies Counted) / (Cells Seeded x PE).

-

Sensitization Enhancement Ratio (SER): Compare the radiation survival curve of DMSO vs. Inhibitor. A shift to the left indicates radiosensitization.

-

Troubleshooting & Expert Insights

"The Signal is Too Weak"

-

Cause: ATM activation is transient or the antibody is poor.

-

Solution: Ensure you lyse cells 1-2 hours post-damage. By 24 hours, repair may be complete, and signals return to baseline. Use p-KAP1 (Ser824) as it provides a very robust, high-contrast signal compared to p-ATM.

"My Compound Precipitates"

-

Cause: Quinoline carboxamides are hydrophobic.

-

Solution: Do not dilute the stock directly into PBS. Dilute into full media (with serum) while vortexing. Keep DMSO concentration constant across all wells.

Specificity Check

-

Expert Tip: To ensure you are inhibiting ATM and not ATR (a related kinase), use specific activators.

-

UV Light activates ATR.

-

Ionizing Radiation activates ATM.

-

If your compound inhibits UV-induced p-CHK1 (Ser345), it likely lacks selectivity and is cross-reacting with ATR.

-

Experimental Workflow Diagram

Caption: Step-by-step validation workflow for ATM inhibitor characterization.

References

-

Degorce, S. L., et al. (2016).[1] Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.[1][2][3][5][6] Journal of Medicinal Chemistry.[1]

-

Ravi, S., et al. (2020).[7] Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry.

-

Weber, A. M., & Ryan, A. J. (2015). ATM and ATR as therapeutic targets in cancer.[1][2][3][8] Pharmacology & Therapeutics.

-

Hickson, I., et al. (2004). Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM (KU-55933). Cancer Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. figshare.com [figshare.com]

- 6. Document: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)... - ChEMBL [ebi.ac.uk]

- 7. benthamdirect.com [benthamdirect.com]

- 8. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

Application Note: High-Throughput Screening of 2-Methylquinoline-3-carboxamide Analogs

Executive Summary

The 2-Methylquinoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting potent activities ranging from immunomodulation (e.g., Paquinimod) to specific enzyme inhibition. This application note details a robust High-Throughput Screening (HTS) workflow designed to identify analogs within this chemical class that inhibit Hematopoietic Prostaglandin D Synthase (H-PGDS) .

H-PGDS is a key enzyme in the arachidonic acid cascade, responsible for the production of Prostaglandin D2 (PGD2), a mediator involved in allergic responses, asthma, and Duchenne muscular dystrophy. By targeting H-PGDS with 2-methylquinoline-3-carboxamide derivatives, researchers can develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles compared to traditional COX inhibitors.

Chemical Space & Library Management

The Scaffold

The 2-methylquinoline-3-carboxamide core provides a rigid bicyclic framework that tolerates diverse substitutions at the C-N (amide) and quinoline ring positions. This rigidity is advantageous for locking the molecule into the hydrophobic pocket of enzymes like H-PGDS.

Solubility & Handling (The "Grease" Factor)

Expert Insight: Quinoline derivatives are notoriously lipophilic (

-

Compound Precipitation: Upon dilution into aqueous assay buffer.

-

Non-Specific Binding: Aggregation-based false positives (promiscuous inhibitors).

Protocol: Library Preparation

-

Stock Concentration: Maintain master stocks at 10 mM in 100% DMSO (anhydrous).

-

Storage: -20°C in Matrix tubes with septum caps to prevent hydration.

-

Acoustic Dispensing: Use non-contact acoustic liquid handling (e.g., Echo® 650) to transfer nanoliter volumes directly into assay plates. This eliminates intermediate dilution steps where precipitation often occurs.

-

Surfactant Requirement: The assay buffer must contain a non-ionic detergent (0.01% Triton X-100 or CHAPS) to maintain solubility of the quinoline analogs during the incubation window.

Primary Screening: Fluorescence Polarization (FP) Binding Assay

Principle: This assay measures the displacement of a fluorescently labeled tracer (a known H-PGDS binder) by the test compound. When the tracer is bound to the large H-PGDS protein, it rotates slowly, resulting in high polarization (mP). Displacement by a hit compound releases the tracer, causing it to rotate rapidly and lowering the polarization signal.

Materials

-

Target: Recombinant human H-PGDS (H-PGDS-GST fusion or His-tagged).

-

Tracer: Fluorescein-labeled H-PGDS ligand (e.g., HQL-79 analog labeled with FITC).

-

Plates: 384-well, low-volume, black, non-binding surface (NBS) plates (Corning #4514).

-

Reader: Multimode plate reader with FP module (e.g., EnVision, PHERAstar).

Assay Protocol (384-well format)

-

Dispense Compounds: Transfer 20 nL of library compounds (10 mM stock) into assay plates using acoustic dispensing.

-

Final Conc: 10 µM.

-

DMSO: 0.1% final.

-

-

Add Enzyme: Dispense 10 µL of H-PGDS enzyme solution (2 nM final) in Assay Buffer.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% CHAPS.

-

Incubation 1: Centrifuge 1000 rpm x 1 min; Incubate 15 min at RT.

-

-

Add Tracer: Dispense 10 µL of Fluorescein-Tracer (5 nM final) in Assay Buffer.

-

Final Incubation: Incubate 60 min at RT in the dark.

-

Read: Measure Fluorescence Polarization (Excitation: 480 nm, Emission: 535 nm).

Data Analysis & QC

-

Calculation:

where -

Z-Factor: Must be

for valid plate acceptance.-

Controls: High Signal (Enzyme + Tracer + DMSO), Low Signal (Enzyme + Tracer + 10 µM Reference Inhibitor HQL-79).

-

Secondary Assay: TR-FRET Functional Assay

Rationale: FP detects binding but not functional inhibition. Hits must be validated by their ability to stop the conversion of PGH2 to PGD2. We utilize a Prostaglandin D2 HTRF® kit (Cisbio/Revvity) for this purpose.

Workflow Diagram

The following diagram illustrates the screening cascade and the biological pathway being targeted.

Caption: Figure 1. High-Throughput Screening Cascade for H-PGDS Inhibitors. The workflow progresses from binding (FP) to function (TR-FRET) and selectivity (COX counter-screens).

Hit Validation & SAR Analysis

Structure-Activity Relationship (SAR) Logic

For 2-methylquinoline-3-carboxamides, the SAR typically revolves around three vectors:

-

Position 2 (Methyl): Essential for steric fit? Attempts to extend this to Ethyl or Phenyl often reduce potency due to steric clash in the H-PGDS narrow pocket.

-

Position 3 (Carboxamide Nitrogen): This is the "exit vector." Substituents here (e.g., benzyl, piperidine) interact with the solvent-exposed region. Tip: Polar groups here improve solubility without killing potency.

-

Quinoline Ring (Positions 6, 7, 8): Halogenation (Cl, F) at position 6 or 7 often improves metabolic stability and fills hydrophobic sub-pockets.

Data Summary Table: Expected Reference Values

| Compound Class | Assay | Expected IC50 (nM) | Notes |

| HQL-79 | FP Binding | 200 - 500 | Standard reference inhibitor. |

| TFC-007 | TR-FRET | < 100 | High-affinity control. |

| 2-Me-Quinoline Hits | FP Binding | 500 - 5000 | Initial hits often have moderate potency. |

| Optimized Analogs | TR-FRET | < 50 | Goal for lead optimization. |

Scientific Integrity & Troubleshooting

The "Red-Shifting" Problem

Quinoline derivatives can be autofluorescent in the blue/green region.

-

Risk: False negatives in FP (compound fluorescence interferes with tracer detection).

-

Solution: Use a "Red" tracer (e.g., TAMRA or Bodipy TMR) if the library contains highly fluorescent quinolines. Alternatively, use the TR-FRET secondary assay which is time-gated to ignore short-lived compound fluorescence.

False Positives (Aggregators)

2-Methylquinoline-3-carboxamides are planar and hydrophobic. They may form colloidal aggregates that sequester the enzyme.

-

Validation: Run the assay in the presence of 0.01% and 0.1% Triton X-100. If the IC50 shifts significantly (>3-fold) with higher detergent, the inhibition is likely non-specific aggregation.

References

-

Deaton, D. N., et al. (2019).[1] "The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 29(8), 951-956. Link

-

Bjork, P., et al. (2014). "The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation."[2] International Immunopharmacology, 18(2), 290-297. Link

-

Carbone, A., et al. (2020). "Structure-based design and synthesis of novel quinoline-3-carboxamide derivatives as inhibitors of the ATM kinase." Current Topics in Medicinal Chemistry, 20(23), 2070-2079. Link

-

No, J., et al. (2025).[3] "High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery." Malaria Journal, 24, Article 12. Link

Sources

- 1. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis to Confirm ATM Downregulation by Quinoline Carboxamides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ataxia-telangiectasia mutated (ATM) is a crucial serine/threonine protein kinase that acts as a master regulator of the cellular response to DNA double-strand breaks (DSBs).[1] Upon DNA damage, ATM is recruited to the lesion sites and activated, initiating a signaling cascade that involves phosphorylation of key proteins such as p53 and CHK2.[1][2] This cascade orchestrates cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][3] Given its central role in the DNA damage response (DDR), ATM has emerged as a significant target in cancer therapy.[4][5] Cancer cells often exploit DDR pathways for survival, leading to resistance against DNA-damaging therapeutics.[4][5]

Quinoline carboxamides are a class of small molecules that have shown promise as potent and selective inhibitors of ATM kinase.[5][6][7] By inhibiting ATM, these compounds can potentially sensitize cancer cells to radiotherapy and chemotherapy.[4][5] This application note provides a detailed protocol for utilizing Western blot analysis to confirm the downregulation of ATM protein expression in cultured cells treated with quinoline carboxamides.

Principle of the Assay

Western blotting is a widely used and powerful technique for the detection and quantification of a specific protein within a complex mixture, such as a cell lysate.[8][9] The workflow involves several key stages:

-

Sample Preparation: Cultured cells are treated with the quinoline carboxamide of interest. Subsequently, the cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration of each lysate is accurately determined to ensure equal loading of samples for comparison. The Bradford assay is a common and reliable method for this purpose.[10][11]

-

Gel Electrophoresis (SDS-PAGE): The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are then transferred from the gel to a solid support membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protein (ATM). A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), is then used to bind to the primary antibody.

-

Signal Detection: The addition of an enhanced chemiluminescent (ECL) substrate results in a light-producing reaction catalyzed by HRP.[12] This light signal is captured by a CCD imager or X-ray film, producing bands that correspond to the amount of the target protein.

By comparing the intensity of the ATM band in treated versus untreated (control) samples, researchers can quantitatively assess the extent of ATM downregulation induced by the quinoline carboxamide.

Visualizing the ATM Signaling Pathway and Experimental Workflow

ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response, highlighting key downstream effectors.

Caption: ATM activation and downstream signaling cascade.

Western Blot Experimental Workflow

This diagram outlines the major steps involved in the Western blot protocol described in this application note.

Caption: Step-by-step Western blot workflow diagram.

Materials and Reagents

Key Reagents and Recommended Suppliers

| Reagent | Recommended Supplier | Catalog Number |

| Primary Antibody | ||

| Rabbit Anti-ATM | Novus Biologicals | NB100-306 |

| Loading Control | ||

| Mouse Anti-β-Actin | Sigma-Aldrich | A5316 |

| Secondary Antibody | ||

| HRP-conjugated Goat Anti-Rabbit IgG | Abcam | ab6721 |

| HRP-conjugated Goat Anti-Mouse IgG | Abcam | ab6789 |

| Lysis Buffer | ||

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protein Assay | ||

| Bradford Reagent | Bio-Rad | 5000006 |

| Chemiluminescent Substrate | ||

| SuperSignal™ West Pico PLUS | Thermo Fisher Scientific | 34580 |

| Membrane | ||

| Immobilon-P PVDF Membrane | MilliporeSigma | IPVH00010 |

Detailed Protocols

PART 1: Cell Culture and Treatment

-

Cell Seeding: Seed the chosen cancer cell line (e.g., HeLa, U2OS) in 100 mm culture dishes at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: Prepare a stock solution of the quinoline carboxamide in a suitable solvent (e.g., DMSO). Dilute the compound in fresh culture medium to the desired final concentrations.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the quinoline carboxamide or vehicle control (DMSO). Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

PART 2: Lysate Preparation and Protein Quantification

-

Cell Lysis:

-

Place culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9][13]

-

Aspirate the PBS completely.

-

Add 1 mL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each 100 mm dish.[14][15]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.[13]

-

Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet. This supernatant is the total protein lysate.

-

-

Protein Quantification (Bradford Assay):

-

Prepare a set of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0 to 1.5 mg/mL.[10]

-

In a 96-well microplate, add 10 µL of each standard or unknown cell lysate sample in duplicate.[10][11]

-

Add 200 µL of Bradford Reagent to each well and mix by shaking the plate for 30 seconds.[10]

-

Measure the absorbance at 595 nm using a microplate reader.[10]

-

Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations. Determine the protein concentration of the unknown samples using the equation of the line from the standard curve.[11]

-

PART 3: SDS-PAGE and Western Blotting

-

Sample Preparation for Electrophoresis:

-

Based on the protein quantification results, calculate the volume of each lysate needed to obtain 20-50 µg of total protein.[16]

-

In a new tube, mix the calculated volume of lysate with an equal volume of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Due to the large size of ATM (~350 kDa), it is crucial to use a low-percentage polyacrylamide gel for adequate resolution.[17][18] A 3-8% Tris-Acetate or a 6% Tris-Glycine gel is recommended.[19]

-

Load the prepared samples into the wells of the gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at a constant voltage (e.g., 185V for ~1.5 hours) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Activate a PVDF membrane by soaking it in methanol for 15-30 seconds, followed by equilibration in transfer buffer.[20]

-

Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).

-

Perform the transfer at 25V for approximately 1.5 hours or overnight at a lower voltage at 4°C. For large proteins like ATM, a wet transfer system is often preferred.

-

-

Immunodetection:

-

After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-ATM antibody (e.g., 1:1,000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

-

Wash the membrane five times for 5 minutes each with TBST.[8]

-

-

Signal Detection and Analysis:

-

Prepare the ECL working solution by mixing the two components in a 1:1 ratio.[20]

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[8][12]

-

Capture the chemiluminescent signal using a CCD-based digital imager.

-

For the loading control, the same membrane can be stripped and re-probed with an anti-β-actin or anti-GAPDH antibody, or a separate gel can be run in parallel.[21]

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ATM signal to the corresponding loading control signal for each sample.

-

Expected Results and Data Interpretation

A successful experiment will show a distinct band at approximately 350 kDa corresponding to the ATM protein.[17][18] In cells treated with an effective quinoline carboxamide, the intensity of the ATM band should be visibly reduced compared to the vehicle-treated control cells. The loading control (e.g., β-actin at ~42 kDa) should show consistent band intensity across all lanes, confirming equal protein loading.[21]

Data Presentation

The quantitative data should be summarized in a table and visualized with a bar graph to clearly demonstrate the dose-dependent effect of the quinoline carboxamide on ATM protein levels.

Table 1: Densitometry Analysis of ATM Downregulation

| Treatment | ATM Band Intensity (Normalized to β-Actin) | Fold Change vs. Control |

| Vehicle Control | 1.00 | 1.0 |

| Compound X (1 µM) | 0.65 | 0.65 |

| Compound X (5 µM) | 0.30 | 0.30 |

| Compound X (10 µM) | 0.12 | 0.12 |

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Weak ATM Signal | Poor antibody binding | Use a validated anti-ATM antibody; optimize antibody concentration. |

| Inefficient protein transfer | Optimize transfer time and voltage; use a wet transfer system for large proteins. | |

| Low ATM expression in cell line | Use a positive control cell line known to express ATM (e.g., HeLa, U2OS).[17] | |

| High Background | Insufficient blocking | Increase blocking time to overnight at 4°C; use 5% BSA instead of milk. |

| Inadequate washing | Increase the number and duration of wash steps.[20] | |

| Secondary antibody non-specific binding | Titrate the secondary antibody concentration; include a no-primary-antibody control. | |

| Uneven Loading Control Bands | Inaccurate protein quantification | Re-quantify protein concentrations carefully; ensure thorough mixing of lysates. |

| Pipetting errors | Use calibrated pipettes and be precise when loading the gel. |

Conclusion

This application note provides a comprehensive and validated protocol for assessing the downregulation of ATM protein by quinoline carboxamides using Western blot analysis. Adherence to the detailed steps, particularly the considerations for a high molecular weight protein like ATM, will enable researchers to reliably evaluate the efficacy of these potential anti-cancer compounds. The successful confirmation of ATM downregulation is a critical step in the preclinical development of novel ATM inhibitors.

References

-

ATM serine/threonine kinase - Wikipedia. Available from: [Link]

-

Gately, D. P., et al. (1998). Characterization of ATM Expression, Localization, and Associated DNA-dependent Protein Kinase Activity. Molecular Biology of the Cell, 9(9), 2361–2374. Available from: [Link]

-

Bradford Protein Assay Protocol | Step-by-Step Guide & Tips - Assay Genie. Available from: [Link]

-

Western Blot Loading Controls | Bio-Rad. Available from: [Link]

-

Antibodies 101: Normalization and Loading Controls for Western Blots - Addgene Blog. Available from: [Link]

-

The Advantages of Loading Controls in Western Blotting - G-Biosciences. Available from: [Link]

-

ATM Pathway - Abeomics. Available from: [Link]

-

Bradford Assay Guide for Laboratory Sciences. Available from: [Link]

-

Brown, K. D., et al. (1997). The ataxia-telangiectasia gene product, a constitutively expressed nuclear protein that is not up-regulated following genome damage. Proceedings of the National Academy of Sciences, 94(5), 1840–1845. Available from: [Link]

-

Enhanced Chemiluminescence (ECL) WB Substrate Guide - Boster Bio. Available from: [Link]

-

Utilizing Bradford Assay for Protein Concentration Calculation - BioAgilytix. Available from: [Link]

-

Paull, T. T., & Lee, J. H. (2004). Biochemical characterization of the ataxia-telangiectasia mutated (ATM) protein from human cells. DNA Repair, 3(7), 789–798. Available from: [Link]

-

Li, N., et al. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. Cancers, 13(11), 2680. Available from: [Link]

-

The Bradford Method for Protein Quantitation - ResearchGate. Available from: [Link]

-

Quantitative Protein Analysis Using the Bradford Assay - Shimadzu UK. Available from: [Link]

-

Cimprich, K. A., & Cortez, D. (2015). ATM and ATR signaling at a glance. Journal of Cell Science, 128(23), 4365–4372. Available from: [Link]

-

Ditch, S., & Paull, T. T. (2012). The ATM protein kinase and cellular redox signaling: beyond the DNA damage response. Trends in Biochemical Sciences, 37(1), 15–22. Available from: [Link]

-

Super ECL Western Blotting Detection Kit - Bio-Rad. Available from: [Link]

-

western to detect ATM - Protein and Proteomics - Protocol Online. Available from: [Link]

-

Anitha, M., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 17(9), 1146–1155. Available from: [Link]

-

Pike, K. G., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281–6292. Available from: [Link]

-

Anitha, M., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2167. Available from: [Link]

-

Pike, K. G., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(10), 4641–4654. Available from: [Link]

-

Pike, K. G., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. Available from: [Link]

-

Gately, D. P., et al. (1998). Characterization of ATM Expression, Localization, and Associated DNA-dependent Protein Kinase Activity. Molecular Biology of the Cell. Available from: [Link]

-

Gatti, R. A., et al. (2000). Ataxia-telangiectasia: phenotype/genotype Studies of ATM Protein Expression, Mutations, and Radiosensitivity. American Journal of Human Genetics, 66(6), 1883–1893. Available from: [Link]

-

Validation of a subset of candidate ATM/ATR substrates identified from... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Western Blot Protocol: Cell Lysis, Mammalian Cells - Bio-Rad Antibodies. Available from: [Link]

-

Which lysis buffer should I use for Western blot? - Boster Bio. Available from: [Link]

-

Hu, C., et al. (2010). ATM is down-regulated by N-Myc–regulated microRNA-421. Proceedings of the National Academy of Sciences, 107(4), 1506–1511. Available from: [Link]

-

Genomic and Clinicopathologic Characterization of ATM-deficient Prostate Cancer - ResearchGate. Available from: [Link]

-

Zeman, M. K., et al. (2015). ATM prevents DSB formation by coordinating SSB repair and cell cycle progression. The Journal of Cell Biology, 209(3), 351–368. Available from: [Link]

-

Al-Ejeh, F., et al. (2011). The DNA repair kinase ATM regulates CD13 expression and cell migration. Cell Adhesion & Migration, 5(4), 324–330. Available from: [Link]

Sources

- 1. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 2. abeomics.com [abeomics.com]

- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. rndsystems.com [rndsystems.com]

- 10. assaygenie.com [assaygenie.com]

- 11. opentrons.com [opentrons.com]

- 12. bosterbio.com [bosterbio.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. molbiolcell.org [molbiolcell.org]

- 15. bosterbio.com [bosterbio.com]

- 16. blog.cellsignal.com [blog.cellsignal.com]

- 17. Characterization of ATM Expression, Localization, and Associated DNA-dependent Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. western to detect ATM - Protein and Proteomics [protocol-online.org]

- 20. abpbio.com [abpbio.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

Use of 2-Methylquinoline-3-carboxamide in developing H-PGDS inhibitors

Application Note: Development of H-PGDS Inhibitors using 2-Methylquinoline-3-carboxamide Derivatives

Executive Summary

This guide details the technical workflow for utilizing 2-methylquinoline-3-carboxamide and its derivatives as inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS) . H-PGDS is a sigma-class glutathione S-transferase (GST) responsible for the conversion of PGH₂ to PGD₂ in mast cells and Th2 lymphocytes.[1]

Inhibitors based on the quinoline-3-carboxamide scaffold are critical in treating Duchenne Muscular Dystrophy (DMD) and allergic inflammation because they block the pro-inflammatory PGD₂/DP1/DP2 axis without affecting the neuroprotective L-PGDS (Lipocalin-type) pathway. This note provides validated protocols for enzymatic screening, cellular assays, and structure-activity relationship (SAR) optimization.

Mechanism of Action & Chemical Basis

The Target: H-PGDS vs. L-PGDS

H-PGDS is distinct from L-PGDS. H-PGDS requires Glutathione (GSH) as an essential cofactor (induced-fit mechanism), whereas L-PGDS is GSH-independent.[2]

-

Mechanism: The 2-methylquinoline-3-carboxamide scaffold binds to the H-PGDS catalytic pocket (H-site), competing with the PGH₂ substrate or locking the enzyme in an inactive conformation preventing GSH utilization.

-

Selectivity: The "carboxamide" moiety is the key pharmacophore that interacts with the specific amino acid residues (e.g., Trp104, Lys112) unique to the H-PGDS active site, ensuring high selectivity over L-PGDS and COX enzymes.

Pathway Visualization

The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of the inhibitor.

Caption: Intervention of Quinoline-3-carboxamide inhibitors in the PGD2 biosynthetic pathway.

Validated Experimental Protocols

Protocol A: H-PGDS Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant human H-PGDS.

Critical Constraint: The substrate PGH₂ is extremely unstable (

Materials:

-

Enzyme: Recombinant human H-PGDS (Sigma-GST class).

-

Substrate: PGH₂ (stored at -80°C in acetone). Note: Do not use CDNB; it is a generic GST substrate and yields false positives.

-

Cofactor: Reduced Glutathione (GSH).

-

Stop Solution: Iron(II) chloride (

) and Citric Acid (stabilizes PGD₂ by converting remaining PGH₂ to HHT). -

Detection: MOX-PGD₂ EIA Kit (Cayman Chemical).

Workflow:

-

Preparation: Dilute H-PGDS enzyme in Tris-HCl buffer (pH 8.0) containing 1 mM GSH.

-

Inhibitor Addition: Add 2-methylquinoline-3-carboxamide (dissolved in DMSO) to the enzyme mixture. Incubate for 15 min at room temperature to allow binding equilibrium.

-

Reaction Start: Initiate reaction by adding PGH₂ (final conc. 1–10 µM).

-

Reaction: Incubate for exactly 60 seconds at 25°C.

-

Termination: Rapidly add Stop Solution (

/Citrate). This instantly decomposes unreacted PGH₂ into 12-HHT, preventing non-enzymatic PGD₂ formation. -

Stabilization: Add Methylhydroxylamine (MOX) hydrochloride. This converts PGD₂ into a stable methoxime derivative (MOX-PGD₂), preventing degradation into PGJ₂.

-

Quantification: Measure MOX-PGD₂ levels via EIA/ELISA.

Self-Validating Check:

-

Control: Include a "No Enzyme" blank. If PGD₂ is detected here, your PGH₂ stock has degraded or the Stop Solution was added too slowly.

Protocol B: Cellular PGD₂ Production Assay (RBL-2H3)

Objective: Verify if the inhibitor penetrates the cell membrane and functions in a biological context.

Materials:

-

Cell Line: RBL-2H3 (Rat Basophilic Leukemia) or HMC-1 (Human Mast Cell).

-

Stimulant: Calcium Ionophore A23187 (activates cPLA2 to release Arachidonic Acid).

-

Media: Tyrode’s Buffer (serum-free to avoid protein binding interference).

Workflow:

-

Seeding: Plate RBL-2H3 cells (

cells/well) in 96-well plates. Culture overnight. -

Pre-incubation: Wash cells with Tyrode’s buffer. Add the test compound (0.1 nM – 10 µM). Incubate for 30 minutes at 37°C.

-